![molecular formula C15H20ClNO B2924794 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one CAS No. 1258641-06-3](/img/structure/B2924794.png)
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the CAS Number: 1258641-06-3. It has a molecular weight of 265.78 and its IUPAC name is 1-(chloroacetyl)-4-(2-phenylethyl)piperidine . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one were not found, similar compounds have been synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one in the presence of Ti(OiPr)4 and NaBH3CN .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO/c16-12-15(18)17-10-8-14(9-11-17)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 . This indicates that the compound has a piperidine ring, which is a common structure in many bioactive compounds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure, featuring a piperidine ring and a phenylethyl group, is commonly found in molecules with central nervous system activity. It could be used to develop new therapeutic agents targeting neurological pathways .
Biochemistry
Biochemists may utilize “2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one” as a building block for probing biochemical pathways. Its reactivity with various biochemicals can help in understanding enzyme-substrate interactions, especially in systems involving chloride ion channels or receptors .
Medicinal Chemistry
In medicinal chemistry, this compound’s utility lies in its potential modification into derivatives with improved drug-like properties. It can be functionalized further to create new compounds with potential antihistaminic or analgesic properties, given the structural relevance of the piperidine scaffold in medicinal agents .
Organic Synthesis
Organic chemists might employ this compound in synthetic routes to create complex organic molecules. Its chloroacetyl group can act as a reactive site for nucleophilic attack, making it a versatile intermediate for constructing larger, more complex organic frameworks .
Analytical Chemistry
“2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one” can serve as a standard or reference compound in analytical methods such as HPLC or mass spectrometry. Its unique mass and retention time can help in the calibration of instruments and the quantification of similar compounds in complex mixtures .
Chemical Engineering
In the field of chemical engineering, this compound could be studied for its physical properties and behavior in different phases and conditions. Understanding its thermodynamics and kinetics is essential for designing processes for its large-scale production and purification .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-12-15(18)17-10-8-14(9-11-17)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLNFHRCPYAEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one |
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